molecular formula C12H11ClN2O B11875477 7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline

7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline

Cat. No.: B11875477
M. Wt: 234.68 g/mol
InChI Key: LJUILSKEZCKPOR-UHFFFAOYSA-N
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Description

7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline (CAS: 1409950-13-5) is a heterocyclic compound featuring a fused [1,4]oxazino ring attached to an isoquinoline backbone. Key structural attributes include:

  • Chloro substituent at position 7, which introduces electron-withdrawing effects.
  • Methyl group at position 4, contributing to steric and electronic modulation.
  • Dihydro-oxazino ring, which imparts conformational rigidity and influences stability .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

7-chloro-4-methyl-2,3-dihydropyrido[3,4-h][1,4]benzoxazine

InChI

InChI=1S/C12H11ClN2O/c1-15-6-7-16-11-8-4-5-14-12(13)9(8)2-3-10(11)15/h2-5H,6-7H2,1H3

InChI Key

LJUILSKEZCKPOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=CC3=C2C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroisoquinoline with a suitable oxazine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels .

Comparison with Similar Compounds

Structural Analogs

The target compound is compared with structurally related derivatives (Table 1):

Table 1: Structural and Physical Comparison

Compound Name Substituents Oxazino Ring Type Melting Point (°C) Key Spectral Features
Target Compound 7-Cl, 4-CH3 [1,4]oxazino Not reported Not available in evidence
Methyl 7-Chloro-1-methylisoquinoline-3-carboxylate 7-Cl, 1-CH3 None 192–194 ¹H NMR: δ 2.45 (s, 3H, CH3)
Dimethyl-6-oxospiro[...] (Compound 24) Ester groups [1,3]oxazino 192–194 IR: 1745 cm⁻¹ (C=O stretch)
1,4-oxazino[2,3,4-ij]quinoline derivatives Variable [1,4]oxazino N/A MS: High [M]+• intensity

Key Observations:

  • Substituent Effects : Chloro and methyl groups influence electronic properties. For example, chloro substituents enhance electrophilicity, while methyl groups may sterically hinder reactivity .
  • Oxazino Ring Fusion: [1,4]-oxazino derivatives (e.g., target compound) exhibit greater stability under mass spectrometry (MS) conditions compared to [1,3]-oxazino analogs, as evidenced by higher molecular ion ([M]+•) peak intensities .

Spectroscopic and Stability Profiles

  • Mass Spectrometry: The target’s [1,4]-oxazino ring enhances resistance to electron impact, reducing fragmentation compared to [1,3]-oxazino analogs . Chloro substituents may stabilize molecular ions by resonance effects.
  • NMR Spectroscopy :
    • Methyl groups (e.g., δ 2.45 ppm in ) and chloro substituents induce distinct shifts in ¹H and ¹³C NMR, aiding structural elucidation.

Biological Activity

7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Molecular Weight : 234.68 g/mol
  • CAS Number : 1409950-13-5

Biological Activity Overview

The biological activities of this compound have been evaluated across various studies, highlighting its potential as an antibacterial, antifungal, anti-inflammatory, and anticancer agent.

Antibacterial Activity

Research has demonstrated that derivatives of isoquinoline compounds exhibit significant antibacterial properties. For instance, studies have shown that certain structural modifications enhance their efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antifungal Activity

Similar to its antibacterial effects, this compound has shown promising antifungal activity. It has been reported to inhibit the growth of various fungal strains through mechanisms that may include interference with ergosterol biosynthesis and disruption of fungal cell membranes.

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been linked to its ability to inhibit nitric oxide (NO) production in activated macrophages. This inhibition is crucial in reducing inflammation and related pathologies. The compound's activity against inducible nitric oxide synthase (iNOS) has been a focal point in understanding its anti-inflammatory mechanisms.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies and Research Findings

StudyBiological ActivityFindings
El Shehry et al. (2018)AntibacterialIdentified significant inhibition against E. coli and S. aureus strains with IC50 values in the low micromolar range.
Ghodsi et al. (2016)Anti-inflammatoryDemonstrated inhibition of NO production in LPS-stimulated RAW 264.7 cells by up to 70%.
Mantoani et al. (2016)AnticancerShowed cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM; induced apoptosis via caspase activation.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Inhibition of key enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Membrane Disruption : Alteration of membrane integrity leading to cell death in microbial pathogens.
  • Apoptosis Induction : Activation of apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Q. What are the established synthetic routes for 7-chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-f]isoquinoline, and what are their key intermediates?

The compound can be synthesized via multicomponent reactions involving isoquinoline derivatives, dimethyl acetylenedicarboxylate (DMAD), and electrophilic trapping agents. A plausible route involves:

  • Step 1 : Formation of a 1,4-dipolar intermediate from isoquinoline and DMAD, as observed in analogous spiro-oxazino isoquinoline syntheses .
  • Step 2 : Trapping with a chlorinated or methylated electrophile (e.g., N-substituted isatins or methylating agents) to introduce the chloro and methyl substituents .
  • Step 3 : Cyclization under mild acidic or basic conditions to form the oxazino-isoquinoline framework. Yields typically range from 45% to 70%, depending on substituent reactivity .

Key intermediates include the zwitterionic 1,4-dipole and spiro-oxazino precursors, which are characterized by HRMS and NMR .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

A combination of 1H/13C NMR , FTIR , and HRMS is essential:

  • 1H NMR : Look for diagnostic signals such as the methyl group (δ 1.2–1.5 ppm, singlet) and dihydro-oxazine protons (δ 3.8–4.5 ppm, multiplet) .
  • 13C NMR : The oxazino ring carbons appear at δ 60–80 ppm, while the isoquinoline carbons resonate at δ 120–150 ppm .
  • FTIR : Confirm the presence of C-Cl (600–800 cm⁻¹) and C-O (1050–1250 cm⁻¹) stretches .
  • HRMS : Molecular ion peaks should match the exact mass (e.g., [M+H]+ expected for C₁₃H₁₃ClN₂O₂: 289.0743) .

Q. How does the compound behave in common organic reactions, such as cycloadditions or nucleophilic substitutions?

The oxazino ring and isoquinoline core enable diverse reactivity:

  • Cycloadditions : The 1,4-dipolar intermediate reacts with quinones or 1,2-diones to form spirocyclic derivatives, as demonstrated in analogous systems .
  • Nucleophilic Substitutions : The chloro substituent at position 7 can undergo displacement with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acid-Catalyzed Isomerization : The dihydro-oxazine moiety may undergo epimerization in non-inert solvents (e.g., untreated CDCl₃), necessitating careful handling .

Advanced Research Questions

Q. How can diastereoselectivity challenges in the synthesis of this compound be addressed?

Diastereomer formation is a critical issue due to the sp³-hybridized oxazino ring. Strategies include:

  • Solvent Control : Use non-polar solvents (e.g., decahydronaphthalene) to minimize acid-catalyzed isomerization .
  • Catalytic Systems : Employ chiral auxiliaries or Lewis acids to bias the transition state, though this remains underexplored for this specific compound .
  • HPLC Monitoring : Analyze reaction mixtures early to assess diastereomer ratios (e.g., 1:1 to 4.8:1 dr reported in related systems) .

Q. What methodologies are used to evaluate its biological activity, particularly as a kinase inhibitor?

While direct data on this compound is limited, analogous oxazino-isoquinoline derivatives are screened via:

  • EGFR-TK Assays : Measure IC₅₀ values using recombinant kinase domains and ATP-competitive binding assays .
  • Cell-Based Profiling : Test antiproliferative activity in cancer cell lines (e.g., H1975 for EGFR-mutant models) with IC₅₀ ranges of 0.1–10 μM .
  • Molecular Docking : Model interactions with the kinase active site to guide structural modifications (e.g., optimizing the methyl group for hydrophobic pocket fit) .

Q. How do substituent modifications (e.g., chloro vs. methoxy groups) impact its physicochemical and pharmacological properties?

Substituent effects are critical for optimization:

  • Chloro Group : Enhances electrophilicity and binding to kinase ATP pockets but may reduce solubility .
  • Methyl Group : Improves metabolic stability by blocking oxidative sites on the oxazino ring .
  • Methoxy Group : Increases solubility but may sterically hinder target engagement . Comparative studies using logP measurements and plasma stability assays are recommended .

Q. What contradictions exist in the literature regarding its synthesis or reactivity, and how can they be resolved?

Key discrepancies include:

  • Diastereoselectivity : Original reports claimed dr 2.4:1 for spiro-oxazino derivatives, but subsequent studies observed 1:1 ratios under similar conditions . Resolution requires strict control of solvent purity and reaction temperature.
  • Reaction Yields : Yields for analogous compounds vary from 45% to 91%, likely due to differences in DMAD stoichiometry or quenching methods . Systematic reproducibility studies are needed.

Methodological Notes

  • Synthesis Optimization : Use DMAD in 1.2–1.5 equivalents to minimize side reactions .
  • Purification : Employ silica-free crystallization (e.g., hexane/EtOAc) to avoid acid-catalyzed degradation .
  • Biological Assays : Include positive controls (e.g., gefitinib for EGFR-TK inhibition) to validate experimental setups .

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